3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole
Overview
Description
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole is a heterocyclic compound that features both an indole and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Scientific Research Applications
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The compound “3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole” belongs to the class of oxadiazoles and indoles. Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . Indoles are a significant class of compounds that are part of many biologically active substances, including neurotransmitters like serotonin and melatonin.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with a chloromethyl oxadiazole precursor. The reaction is often carried out in the presence of a base such as sodium bicarbonate at ambient temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with N- and S-nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form azo and nitro derivatives.
Cyclization and Ring Transformation: The oxadiazole ring can undergo transformations into other heterocyclic systems due to its reduced aromaticity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols and amines can react with the chloromethyl group under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Cyclization: Acidic or basic conditions can facilitate the cyclization and transformation of the oxadiazole ring.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Azo and nitro derivatives.
Cyclization Products: New heterocyclic compounds formed from ring transformations.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound also features an oxadiazole ring and exhibits similar reactivity.
5-(Chloromethyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole: Another oxadiazole derivative with comparable chemical properties.
Uniqueness
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole is unique due to the presence of both an indole and an oxadiazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(chloromethyl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-5-10-14-15-11(16-10)8-6-13-9-4-2-1-3-7(8)9/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVDGHYEYLDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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